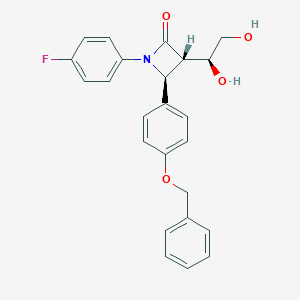

(3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one

Übersicht

Beschreibung

(3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one is a complex organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This particular compound is notable for its intricate structure, which includes a fluorophenyl group, a phenylmethoxy group, and a dihydroxyethyl group. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.

Vorbereitungsmethoden

The synthesis of (3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one involves several steps. One common synthetic route includes the following steps:

Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene.

Introduction of Substituents: The fluorophenyl and phenylmethoxy groups can be introduced through nucleophilic substitution reactions.

Hydroxylation: The dihydroxyethyl group can be introduced through hydroxylation reactions using appropriate reagents such as osmium tetroxide or potassium permanganate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and optimized reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

(3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyethyl group, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be used to modify the fluorophenyl or phenylmethoxy groups.

Substitution: Nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Hydrolysis: The lactam ring can be hydrolyzed under acidic or basic conditions to form the corresponding amino acid derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Wissenschaftliche Forschungsanwendungen

(3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a cholesterol absorption inhibitor.

Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets. For example, as a cholesterol absorption inhibitor, it may interact with proteins involved in cholesterol transport and metabolism. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to (3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one include other azetidinones and β-lactams. These compounds share the four-membered lactam ring but differ in their substituents and specific biological activities. For example:

4-Phenyl-2-azetidinone: This compound has a phenyl group instead of the more complex substituents found in the target compound.

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties.

Biologische Aktivität

The compound (3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one, also known by its CAS number 163222-32-0, is a synthetic azetidinone derivative that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C31H27F2NO3

- Molecular Weight : 499.55 g/mol

- Key Functional Groups : Azetidinone ring, benzyloxy group, and a fluorophenyl moiety.

The compound exhibits a high degree of lipophilicity and good solubility characteristics, which are important for its bioavailability.

The biological activity of this compound is primarily attributed to its role as a selective inhibitor of certain enzymes involved in metabolic pathways. It has been studied for its inhibition of cholesterol absorption through its structural similarity to ezetimibe, a well-known cholesterol-lowering agent. The azetidinone scaffold allows for interaction with the sterol transport proteins in the intestine, effectively reducing lipid absorption.

Inhibition of Cholesterol Absorption

Research indicates that this compound acts similarly to ezetimibe by inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein. This inhibition leads to decreased intestinal cholesterol uptake, which can be beneficial in managing hyperlipidemia.

Anticancer Activity

Preliminary studies have suggested that this compound might exhibit anticancer properties. In vitro assays show that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation signals. The specific mechanisms involve modulation of kinase pathways that are crucial in cancer cell survival.

Study 1: Cholesterol Absorption Inhibition

A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced cholesterol levels in animal models. The IC50 value for NPC1L1 inhibition was found to be comparable to that of ezetimibe, suggesting a potent effect on cholesterol metabolism .

Study 2: Anticancer Properties

In another study focused on breast cancer cell lines, this compound was shown to reduce cell viability by over 50% at concentrations above 10 µM. The mechanism was linked to the downregulation of the PI3K/Akt signaling pathway .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C31H27F2NO3 |

| Molecular Weight | 499.55 g/mol |

| IC50 for NPC1L1 Inhibition | ~50 nM |

| Cell Viability Reduction (Breast Cancer) | >50% at 10 µM |

Eigenschaften

IUPAC Name |

(3S,4S)-3-[(1S)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-(4-phenylmethoxyphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO4/c25-18-8-10-19(11-9-18)26-23(22(24(26)29)21(28)14-27)17-6-12-20(13-7-17)30-15-16-4-2-1-3-5-16/h1-13,21-23,27-28H,14-15H2/t21-,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTBFPMGACCTOE-DNVJHFABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432087 | |

| Record name | CTK4E8729 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221349-56-0 | |

| Record name | CTK4E8729 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.